![molecular formula C15H20N2O3S B3045364 N'-(5,5-dimethyl-3-oxo-1-cyclohexenyl)-4-methylbenzenesulfonohydrazide CAS No. 105577-48-8](/img/structure/B3045364.png)
N'-(5,5-dimethyl-3-oxo-1-cyclohexenyl)-4-methylbenzenesulfonohydrazide
Overview
Description
“N’-(5,5-dimethyl-3-oxo-1-cyclohexenyl)-4-methylbenzenesulfonohydrazide” is a chemical compound with the molecular formula C14H18N2O3S . It has a molecular weight of 294.36900 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N’-(5,5-dimethyl-3-oxo-1-cyclohexenyl)-4-methylbenzenesulfonohydrazide” are not fully documented. Its molecular weight is known to be 294.36900 . More comprehensive data on its boiling point, melting point, density, and other properties are not available at this time .Scientific Research Applications
Antimicrobial and Antifungal Activities
N'-(5,5-dimethyl-3-oxo-1-cyclohexenyl)-4-methylbenzenesulfonohydrazide derivatives have shown significant promise in antimicrobial and antifungal applications. For instance, derivatives synthesized from 4-methylbenzenesulfonohydrazide demonstrated notable antimycobacterial, antibacterial, and antifungal activities, indicating their potential as therapeutic agents in combating microbial infections (Ghiya & Joshi, 2016).
Potential in Anticancer Research
Some derivatives of N'-(5,5-dimethyl-3-oxo-1-cyclohexenyl)-4-methylbenzenesulfonohydrazide have shown potential as anticancer agents. The synthesis of novel quinolines derived from these compounds exhibited interesting cytotoxic activity, suggesting their utility in developing new anticancer treatments (Ghorab et al., 2008).
Investigation in Nonlinear Optical Properties
Research on derivatives such as (E)-N′-(4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide has provided insights into nonlinear optical properties. Studies involving spectroscopic and computational methods revealed the structure-stabilizing interactions and optical characteristics of these compounds, highlighting their potential in materials science, particularly in the field of nonlinear optics (Sasikala et al., 2017).
Applications in Synthetic Chemistry
This compound and its derivatives have been utilized in various synthetic chemistry applications. For example, their involvement in the hydrolysis of certain sulfide compounds and the investigation of product structures through spectroscopic methods illustrates their utility in advancing synthetic methodologies (Timokhina et al., 2001).
Role in Photoisomerization Studies
The compound's derivatives have been studied in the context of photoisomerization processes, providing valuable insights into the transformation of molecular structures upon irradiation. This research has implications for the development of photoresponsive materials and understanding the mechanistic aspects of photochemical reactions (Kisilowski et al., 1996).
properties
IUPAC Name |
N'-(5,5-dimethyl-3-oxocyclohexen-1-yl)-4-methylbenzenesulfonohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-11-4-6-14(7-5-11)21(19,20)17-16-12-8-13(18)10-15(2,3)9-12/h4-8,16-17H,9-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTVCSQVSUCNGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC2=CC(=O)CC(C2)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354675 | |
Record name | ST50950387 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(5,5-dimethyl-3-oxo-1-cyclohexenyl)-4-methylbenzenesulfonohydrazide | |
CAS RN |
105577-48-8 | |
Record name | ST50950387 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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